Ethyl 2-chloro-3-methylquinoline-6-carboxylate
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Overview
Description
Ethyl 2-chloro-3-methylquinoline-6-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom, a methyl group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-methylquinoline-6-carboxylate typically involves the reaction of 2-chloro-3-methylquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Ester Hydrolysis: Formation of 2-chloro-3-methylquinoline-6-carboxylic acid.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
Ethyl 2-chloro-3-methylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their DNA replication or protein synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- 2-Chloro-6-methylquinoline-3-carbaldehyde
Uniqueness
Ethyl 2-chloro-3-methylquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ester group enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C13H12ClNO2 |
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Molecular Weight |
249.69 g/mol |
IUPAC Name |
ethyl 2-chloro-3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-4-5-11-10(7-9)6-8(2)12(14)15-11/h4-7H,3H2,1-2H3 |
InChI Key |
DYOJKKMBUHOIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C(=C2)C)Cl |
Origin of Product |
United States |
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